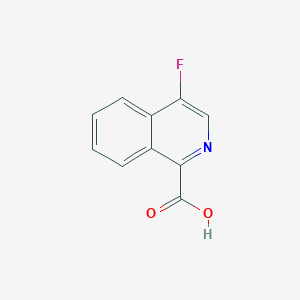

4-Fluoroisoquinoline-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXCDWRCIMYVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluoroisoquinoline-1-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and strategic fluorination offers a powerful tool for modulating molecular properties to enhance drug-like characteristics.[1] This document consolidates known and predicted data, outlines detailed, field-proven experimental protocols for property determination, and discusses the implications of these properties for drug discovery and development. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the design and optimization of novel therapeutics.

Introduction

1.1 The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a foundational scaffold in a vast number of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a well-defined vector for substituent placement, while the nitrogen atom can act as a hydrogen bond acceptor or a point for salt formation. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making isoquinoline derivatives a subject of intense research in drug discovery.[1][2][3][4]

1.2 The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[6][7] Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, modulate the acidity (pKa) of nearby functional groups, and alter lipophilicity, which in turn affects membrane permeability, bioavailability, and protein-ligand binding affinity.[8][9] The C-F bond is stronger than a C-H bond, often leading to increased molecular stability.[6]

1.3 Significance of 4-Fluoroisoquinoline-1-carboxylic Acid

4-Fluoroisoquinoline-1-carboxylic acid combines the privileged isoquinoline scaffold with the strategic placement of both a fluorine atom and a carboxylic acid group. The carboxylic acid serves as a versatile synthetic handle and a potential key interaction point (e.g., hydrogen bonding, salt bridge formation) with biological targets. The fluorine atom at the 4-position is expected to modulate the electronic properties of the ring system and the acidity of the carboxyl group. This unique combination makes it a valuable building block for creating novel compounds with potentially superior pharmacological profiles.[10]

Molecular and Structural Properties

2.1 Chemical Identity

A clear identification of the molecule is fundamental for all subsequent research and regulatory purposes.

| Property | Value | Source(s) |

| IUPAC Name | 4-Fluoroisoquinoline-1-carboxylic acid | - |

| CAS Number | 2225878-70-4 | [11][12] |

| Molecular Formula | C₁₀H₆FNO₂ | [11] |

| Molecular Weight | 191.16 g/mol | [11][12] |

| Canonical SMILES | O=C(O)C1=NC=CC2=C1C(F)=CC=C2 | - |

| InChI | 1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) | [11] |

| InChIKey | XEXCDWRCIMYVRU-UHFFFAOYSA-N | [11] |

2.2 Proposed Synthesis Pathway

While specific synthesis routes for this exact molecule are not widely published, a plausible pathway can be constructed based on established isoquinoline synthesis methodologies. A common approach involves the derivatization and cyclization of a suitable precursor. One potential route begins with the fluorination of isoquinoline, followed by functionalization at the 1-position. A common route to the parent 4-Fluoroisoquinoline involves the reaction of 4-bromoisoquinoline with n-butyllithium and then an N-fluorobenzenesulfonimide.[10] Subsequent steps would be required to introduce the carboxylic acid at the 1-position.

A plausible synthetic workflow for the target compound.

Core Physicochemical Properties: Data & Analysis

The following table summarizes the available and predicted physicochemical data for 4-Fluoroisoquinoline-1-carboxylic acid. It is critical to note that experimental data for this specific compound is sparse in public literature; therefore, some values are based on computational predictions or comparison with structurally related analogs.

| Property | Value / Predicted Value | Method | Significance in Drug Discovery |

| pKa | Not Experimentally Determined | Predicted to be < 4.0 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| cLogP | ~1.8 - 2.2 | Computational (XLogP3) | Measures lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME).[13] |

| Aqueous Solubility | Not Experimentally Determined | Predicted to be low in acidic pH, higher in basic pH | Affects dissolution rate, bioavailability, and suitability for formulation. |

| Melting Point | Not Experimentally Determined | - | Important for purity assessment, stability, and formulation development (e.g., solid dosage forms). |

3.1 Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. For the parent Isoquinoline-1-carboxylic acid, a predicted pKa is approximately 1.09, though this seems unusually low and may reflect protonation of the ring nitrogen in a strong acid. More typically, aromatic carboxylic acids have pKa values in the range of 3-5.[14] The presence of the highly electronegative fluorine atom at the 4-position is expected to have an acid-strengthening effect through negative induction (-I), lowering the pKa relative to the non-fluorinated parent compound. A lower pKa means the compound will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4), which typically increases aqueous solubility but may decrease passive membrane permeability.

3.2 Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that influences nearly all aspects of pharmacokinetics.[15]

-

LogP is the partition coefficient of the neutral species between octanol and water.

-

LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species.[16]

For an acidic compound like 4-Fluoroisoquinoline-1-carboxylic acid, LogD is pH-dependent. At pH values well below the pKa, LogD will approximate LogP. As the pH rises above the pKa, the compound ionizes, becomes more hydrophilic, and the LogD value decreases significantly. A predicted XLogP3 value for the isomeric 4-Fluoroquinoline-8-carboxylic acid is 1.8, while the LogP for 7-Fluoroisoquinoline-1-carboxylic acid is listed as ~1.15.[17][18] These values fall within a range generally considered favorable for oral drug absorption.[13]

3.3 Spectroscopic Profile (Predicted)

While experimental spectra are the gold standard, the expected spectroscopic features can be predicted based on the molecular structure:

-

¹H NMR: Signals expected in the aromatic region (~7.5-9.0 ppm). The proton adjacent to the fluorine atom will likely show coupling (J-coupling) to the ¹⁹F nucleus. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons will appear in the ~110-150 ppm range. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carboxyl carbon (C=O) is expected around 165-175 ppm.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

IR Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a very broad band from ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), and C-F stretches (~1000-1300 cm⁻¹).

-

Mass Spectrometry: The exact mass can be confirmed by high-resolution mass spectrometry. The expected monoisotopic mass is 191.0383 Da.[18]

Experimental Protocols for Property Determination

The following protocols describe standard, robust methods for the experimental determination of key physicochemical properties.

Workflow for experimental physicochemical characterization.

4.1 Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the inflection point where the acid is half-neutralized, at which point pH = pKa.[19][20]

Causality: Potentiometry is chosen for its precision and direct measurement of the ionization event. Using a co-solvent like methanol is necessary if aqueous solubility is low, but requires correction to determine the aqueous pKa.

Methodology:

-

Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00).[21]

-

Sample Preparation: Accurately weigh ~5-10 mg of 4-Fluoroisoquinoline-1-carboxylic acid and dissolve it in a known volume (e.g., 25 mL) of a suitable solvent. If aqueous solubility is poor, a co-solvent system (e.g., 50:50 Methanol:Water) may be used. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[21]

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C with constant stirring. Immerse the calibrated pH electrode.

-

Titration: Add standardized 0.01 M NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette.

-

Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the steepest point of the curve). Alternatively, use the first or second derivative of the curve to precisely locate the equivalence point.

4.2 Protocol: Determination of logP/logD using the Shake-Flask Method

This is the "gold standard" method for determining the partition coefficient, involving direct measurement of the compound's concentration in two immiscible phases at equilibrium.[22][23]

Causality: The shake-flask method provides a direct, thermodynamic measurement of partitioning. Using a buffer (e.g., PBS at pH 7.4) allows for the determination of LogD, which is more physiologically relevant for ionizable compounds.[16][24]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then separating the layers.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution.

-

Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[25]

4.3 Protocol: Determination of Kinetic Aqueous Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[26] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[27][28]

Causality: This method mimics the situation in many high-throughput screening assays where compounds are introduced from DMSO stocks. Nephelometry is used as it provides a rapid, direct measure of precipitation (light scattering).[29]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96- or 384-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to wells containing aqueous buffer (e.g., PBS, pH 7.4). Prepare a serial dilution to test a range of final concentrations.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Measure the turbidity or light scattering of each well using a plate-based nephelometer.

-

Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the onset of precipitation. This can be compared against a calibration curve or reference compounds.

Stability and Storage

-

Chemical Stability: The isoquinoline core is generally stable. However, the carboxylic acid functional group can participate in reactions such as esterification. Under extreme pH and temperature, degradation of the heterocyclic system could occur.

-

Recommended Storage: For long-term stability, the compound should be stored in a cool, dry, and dark place.[11] Storing in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect it from moisture. For optimal preservation, refrigerated storage is recommended.[11]

Implications for Drug Discovery and Development

The physicochemical properties of 4-Fluoroisoquinoline-1-carboxylic acid are pivotal in guiding its application in drug discovery.

-

ADME Profile: The predicted lipophilicity (cLogP ~1.1-2.2) is within the optimal range for oral absorption. However, its acidity (pKa < 4) implies it will be fully ionized in the intestine, which may limit passive permeability but enhance aqueous solubility. This trade-off is a classic challenge in medicinal chemistry.

-

Target Engagement: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form a salt bridge with a basic residue (e.g., Lysine, Arginine) in a protein binding pocket. This makes it a powerful pharmacophore for target engagement.

-

Bioisosteric Replacement: If the carboxylic acid group leads to poor permeability or rapid metabolism, it can be a candidate for bioisosteric replacement with other acidic groups (e.g., tetrazole, acylsulfonamide) to fine-tune the molecule's properties while maintaining the key binding interaction.[30] The fluorine atom enhances the acidity of such potential replacements.

Conclusion

4-Fluoroisoquinoline-1-carboxylic acid is a valuable and strategically designed chemical building block. Its physicochemical profile, characterized by moderate lipophilicity and significant acidity, presents both opportunities and challenges for drug developers. The presence of the carboxylic acid provides a strong anchor for target binding, while the fluorine atom helps modulate electronic properties and metabolic stability. A thorough experimental determination of its core properties, using the protocols outlined herein, is essential for its rational deployment in the design of next-generation therapeutics.

References

-

Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Link

-

Sigma-Aldrich. 4-fluoroisoquinoline-1-carboxylic acid. Link

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Link

-

O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Link

-

Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. Link

-

ResearchGate. Role of Fluorine in Drug Design and Drug Action. Link

-

Inhance Technologies. How Is Fluorine Used in the Medical Field?. Link

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Link

-

AxisPharm. Kinetic Solubility Assays Protocol. Link

-

MilliporeSigma. 4-FLUOROISOQUINOLINE-1-CARBOXYLIC ACID. Link

-

Chem-Impex. Isoquinoline-8-carboxylic acid. Link

-

Enamine. Shake-Flask Aqueous Solubility Assay. Link

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Link

-

De Biasi, A., et al. Development of Methods for the Determination of pKa Values. PMC. Link

-

Cambridge MedChem Consulting. LogP/D. Link

-

Chem-Impex. Isoquinoline-4-carboxylic acid. Link

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Link

-

protocols.io. LogP / LogD shake-flask method. Link

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Link

-

University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid. Link

-

ResearchGate. LogP / LogD shake-flask method v1. Link

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Link

-

PubMed. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead. Link

-

Sigma-Aldrich. Isoquinoline-1-carboxylic acid 99. Link

-

BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Link

-

ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Link

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Link

-

Fluorochem. 7-Fluoroisoquinoline-1-carboxylic acid. Link

-

ChemicalBook. Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline. Link

-

PubChem. 4-Fluoroquinoline-8-carboxylic acid. Link

-

eScholarship.org. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Link

-

PharmaCompass. 4-fluoroisoquinoline-5-sulfonyl Chloride. Link

-

Pharmaffiliates. Isoquinoline-1-carboxylic acid. Link

-

PubChem. Isoquinoline-4-carboxylic acid. Link

-

PubMed. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. Link

-

PubChem. Fluoroquinolonic acid. Link

-

TCI AMERICA. 4-Fluoroisoquinoline 394-67-2. Link

-

NTU Journal of Pure Sciences. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Link

-

ACD/Labs. LogP—Making Sense of the Value. Link

-

ScienceDirect. Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Link

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Link

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Link

-

MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. inhancetechnologies.com [inhancetechnologies.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-fluoroisoquinoline-1-carboxylic acid | 2225878-70-4 [sigmaaldrich.com]

- 12. 4-fluoroisoquinoline-1-carboxylic acid - [sigmaaldrich.com]

- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 14. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. researchgate.net [researchgate.net]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. acdlabs.com [acdlabs.com]

- 26. asianpubs.org [asianpubs.org]

- 27. enamine.net [enamine.net]

- 28. researchgate.net [researchgate.net]

- 29. bmglabtech.com [bmglabtech.com]

- 30. escholarship.org [escholarship.org]

Strategic Utilization of 4-Fluoroisoquinoline-1-carboxylic Acid in Medicinal Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Fluoroisoquinoline-1-carboxylic acid represents a high-value scaffold that synergizes two critical medicinal chemistry strategies: metabolic blocking via fluorination and pharmacophore installation via the C1-carboxyl handle.

While the isoquinoline ring is a privileged structure found in alkaloids (e.g., papaverine) and marketed drugs (e.g., fasudil), the C4 position is electronically rich and susceptible to oxidative metabolism. The introduction of a fluorine atom at C4 not only blocks this metabolic soft spot but also modulates the pKa of the heterocyclic nitrogen, tuning the physicochemical profile for improved membrane permeability and target engagement. This guide details the structural logic, synthetic pathways, and application of this moiety in modern drug design.

Structural & Physicochemical Rationale[1][2][3]

The "Fluorine Effect" at C4

The C4 position of the isoquinoline ring is naturally nucleophilic and a primary site for electrophilic attack and CYP450-mediated oxidation. Substituting hydrogen with fluorine at this position imparts specific advantages:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the C4 position resistant to oxidative debulking.

-

Electronic Modulation: Fluorine is highly electronegative (

). Its inductive withdrawal (-

Effect on Basicity: The pKa of the isoquinoline nitrogen drops from ~5.4 (unsubstituted) to ~3.5–4.0 in the 4-fluoro analog. This reduction in basicity can decrease lysosomal trapping and improve oral bioavailability.

-

-

Steric Minimalist: With a van der Waals radius of 1.47 Å (vs. 1.20 Å for H), fluorine exerts a steric block without significantly altering the overall binding topology of the ligand.

The C1-Carboxylic Acid Handle

The carboxylic acid at C1 is rarely the final pharmacophore due to poor permeability (ionic at physiological pH). Instead, it serves as a versatile synthetic handle for:

-

Amide Coupling: Generating isoquinoline-1-carboxamides (common in kinase inhibitors).

-

Bioisosteric Replacement: Conversion to tetrazoles or oxadiazoles to improve lipophilicity while maintaining hydrogen bond acceptor/donor capabilities.

-

Metal Chelation: In metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase), the N-heterocycle adjacent to a pendant acid/amide creates a bidentate chelation motif.

Synthetic Pathways[1][2][4][5][6][7][8][9][10]

Constructing the 4-fluoroisoquinoline-1-carboxylic acid core requires a strategy that installs the fluorine early to avoid regioselectivity issues later. Two primary routes are recommended.

Route A: The "Classical" Balz-Schiemann + Reissert Strategy

This route is scalable and relies on well-established transformations.

Step 1: 4-Fluoroisoquinoline Synthesis

-

Bromination: Isoquinoline is brominated (Br2/AlCl3) to yield 4-bromoisoquinoline.[1]

-

Amination: Ammonolysis (NH3, high pressure/temp) yields 4-aminoisoquinoline.[1]

-

Fluorination: The amine is converted to the diazonium tetrafluoroborate salt (NaNO2, HBF4) and thermally decomposed (Balz-Schiemann reaction) to afford 4-fluoroisoquinoline .

Step 2: C1-Carboxylation (Reissert Reaction)

-

Activation: Reaction with benzoyl chloride and potassium cyanide (KCN) forms the Reissert compound (2-benzoyl-1-cyano-1,2-dihydro-4-fluoroisoquinoline).

-

Hydrolysis: Acidic hydrolysis (H2SO4/HCl) converts the nitrile to the acid and aromatizes the ring, yielding 4-fluoroisoquinoline-1-carboxylic acid .

Route B: Direct Electrophilic Fluorination (Modern)

For smaller scale or late-stage functionalization, electrophilic fluorinating agents like Selectfluor™ can be used on activated precursors.

-

Precursor: 1-Hydroxyisoquinoline.[2]

-

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[2]

-

Mechanism: Electrophilic attack at C4 followed by re-aromatization.

-

Downstream: The 1-hydroxy group is converted to 1-chloro (POCl3), then carbonylated (Pd-catalyzed CO insertion) to the ester/acid.

Visualization of Synthetic Logic

Caption: Step-wise synthesis of 4-Fluoroisoquinoline-1-carboxylic acid via the Balz-Schiemann and Reissert reactions.

Medicinal Chemistry Applications

Kinase Inhibitor Design

In kinase inhibitors, the hinge region often binds to the heterocyclic nitrogen. The C1-amide derivatives of 4-fluoroisoquinoline can extend into the solvent-exposed region or the ribose pocket.

-

Design Tip: Convert the C1-COOH to an amide (e.g., N-(piperidin-4-yl)-4-fluoroisoquinoline-1-carboxamide). The 4-F atom modulates the electron density of the N-atom accepting the H-bond from the hinge residue (e.g., Valine or Methionine backbone NH).

Bioisosteric Replacement Strategy

The C1-carboxylic acid can be replaced to tune physicochemical properties.

| Functional Group | pKa | LogP (Est.) | Metabolic Liability | Utility |

| -COOH | ~4.5 | 1.2 | Glucuronidation | Solubility, Salt formation |

| -CONH2 | Neutral | 0.8 | Hydrolysis | H-bond Donor/Acceptor |

| -Tetrazole | ~4.9 | 1.5 | Low | Bioisostere, Oral Bioavailability |

| -Oxadiazole | Neutral | 2.1 | Low | Rigid linker, Lipophilicity |

Metabolic Stability & CYP Inhibition

The 4-fluoro substituent specifically protects the isoquinoline core from CYP2D6 and CYP3A4 mediated oxidation.

Caption: The 4-fluoro substituent effectively blocks the primary oxidative metabolic pathway at C4, shunting the molecule toward stability.[3]

Experimental Protocol: Reissert Reaction

The following is a standard operating procedure (SOP) for installing the C1-carboxylic acid on a 4-fluoroisoquinoline core.

Reagents:

-

4-Fluoroisoquinoline (1.0 eq)[2]

-

Benzoyl chloride (2.0 eq)

-

Potassium cyanide (KCN) (3.0 eq) - Caution: Highly Toxic

-

Dichloromethane (DCM) / Water biphasic system

Procedure:

-

Setup: Dissolve 4-fluoroisoquinoline in DCM. Add an aqueous solution of KCN (3.0 eq) to the reaction vessel.

-

Addition: Cool the biphasic mixture to 0°C. Add benzoyl chloride (2.0 eq) dropwise over 30 minutes with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The Reissert intermediate (1-cyano-2-benzoyl-dihydro-isoquinoline) will precipitate or remain in the organic layer.

-

Workup: Separate layers. Wash the organic layer with water, NaHCO3, and brine. Dry over MgSO4 and concentrate.

-

Hydrolysis: Reflux the crude intermediate in 48% HBr or 50% H2SO4 for 4 hours. This hydrolyzes the nitrile to the acid, cleaves the benzoyl group, and re-aromatizes the ring.

-

Isolation: Cool to 0°C. Adjust pH to ~4.0 with NaOH. The product, 4-fluoroisoquinoline-1-carboxylic acid , will precipitate. Filter and recrystallize from Ethanol/Water.

References

-

Reissert Reaction Mechanism & Utility

-

Fluorine in Medicinal Chemistry

-

Synthesis of Fluorinated Isoquinolines

-

Metabolic Stability of Isoquinolines

Sources

- 1. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 2. JP2018070562A - Preparation of 4-fluoroisoquinoline - Google Patents [patents.google.com]

- 3. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 7. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 | Benchchem [benchchem.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. EP1852421B1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 10. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 4-Fluoro-Isoquinoline Scaffold

An In-Depth Technical Guide to the Electronic Effects of 4-Fluorine Substitution on the Isoquinoline Ring

Prepared by: Gemini, Senior Application Scientist

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the electronic effects imparted by a fluorine substituent at the 4-position of the isoquinoline ring system. Moving beyond a simple recitation of facts, we present a methodological framework for the characterization of these effects. We delve into the theoretical underpinnings of fluorine's dual-natured electronic character, detailing how its inductive and resonance effects modulate the basicity, spectroscopic signature, and chemical reactivity of the isoquinoline core. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental protocols for a complete and self-validating investigation.

The isoquinoline moiety is a privileged scaffold, forming the structural backbone of numerous natural alkaloids and synthetic compounds with significant biological activity.[1] Its nitrogen atom provides a key site for hydrogen bonding and protonation under physiological conditions, making its basicity a critical parameter for drug-receptor interactions and pharmacokinetic profiles.

The introduction of fluorine at the 4-position is a deliberate and strategic modification. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity, and modulate cell permeability.[2] Understanding the precise electronic consequences of this substitution is paramount for rational drug design. This guide will, therefore, outline the theoretical basis and experimental validation required to fully characterize the electronic impact of 4-fluoro substitution on the isoquinoline ring.

Theoretical Framework: The Dichotomy of Fluorine's Electronic Influence

Fluorine exerts a powerful influence on aromatic systems through two opposing electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[3]

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the carbon atom directly attached to the fluorine (C4) and diminishing with distance.[4]

-

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi (π) system, donating electron density. This effect primarily influences the ortho and para positions relative to the substituent.[3]

In the case of halogens, the strong inductive electron withdrawal typically outweighs the weaker resonance donation, leading to an overall deactivation of the aromatic ring towards electrophilic attack. However, the resonance donation still directs incoming electrophiles to the ortho/para positions. For 4-fluoro-isoquinoline, these effects create a unique electronic landscape, decreasing electron density across the ring system, particularly near C4, while subtly modulating the charge distribution within the π-system.

Caption: Logical relationship of fluorine's electronic effects.

Quantitative Analysis of Basicity: pKa Determination

The most direct measure of the electronic effect on the isoquinoline nitrogen is the compound's basicity, quantified by its acid dissociation constant (pKa). The pKa is the pH at which the compound is 50% protonated.[5] A lower pKa value indicates a weaker base, meaning the lone pair on the nitrogen is less available for protonation.

The parent isoquinoline is a weak base, with reported pKa values in the range of 5.14 to 5.46.[1][6][7] The strong electron-withdrawing inductive (-I) effect of the fluorine at C4 is expected to pull electron density away from the nitrogen atom at position 2, thereby destabilizing the conjugate acid (the protonated form) and making the compound less basic. Therefore, we hypothesize that 4-fluoro-isoquinoline will have a significantly lower pKa than its unsubstituted counterpart.

Table 1: Comparison of Basicity (pKa)

| Compound | Reported pKa | Expected pKa of 4-Fluoroisoquinoline |

| Isoquinoline | 5.14 - 5.46[1][6][7] | < 5.14 |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[8] It involves monitoring pH changes of a solution of the analyte upon the incremental addition of a titrant.

Materials & Equipment:

-

4-Fluoroisoquinoline (high purity)

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized, degassed water

-

Calibrated pH meter and electrode

-

Automatic burette or precision manual burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas line

Step-by-Step Methodology:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) before starting the experiment.[9]

-

Sample Preparation: Accurately prepare a ~1 mM solution of 4-fluoro-isoquinoline in a known volume (e.g., 20 mL) of 0.15 M KCl solution.[10]

-

Acidification: Place the sample solution in a jacketed beaker on a magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of ~2.0 by adding 0.1 M HCl.[9]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere throughout the titration to prevent carbonate interference.[10]

-

Titration: Begin the titration by adding small, precise increments (e.g., 0.05 mL) of 0.1 M NaOH.

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process until the pH reaches ~11-12.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence point, which appears as a maximum.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[8]

-

Caption: A simplified workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the electronic environment of nuclei within a molecule. A comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-fluoro-isoquinoline against the parent isoquinoline provides direct evidence of the substituent's electronic impact.

Table 2: Representative NMR Chemical Shifts (δ) for Isoquinoline (in CDCl₃)

| Nucleus | H/C-1 | H/C-3 | H/C-4 | H/C-5 | H/C-6 | H/C-7 | H/C-8 |

| ¹H NMR | ~9.2 | ~8.5 | ~7.6 | ~7.8 | ~7.6 | ~7.7 | ~8.0 |

| ¹³C NMR | ~152 | ~143 | ~120 | ~129 | ~127 | ~130 | ~127 |

(Note: These are approximate values. Actual shifts can vary based on solvent and concentration. Specific assignments can be found in the literature.[11][12])

Expected Effects in 4-Fluoroisoquinoline:

-

¹H NMR: The proton at C3 and C5, being closest to the fluorine atom, are expected to be significantly deshielded (shifted downfield) due to the inductive effect. Long-range H-F coupling (J-coupling) will also be observed, splitting these signals into doublets or multiplets.

-

¹³C NMR: The C4 carbon will show a very large C-F coupling constant (¹JCF ≈ 250 Hz) and will be shifted significantly. The adjacent carbons (C3, C4a) will also show smaller C-F couplings (²JCF, ³JCF) and will be deshielded.[13]

-

¹⁹F NMR: This provides a direct probe of the fluorine's environment. The chemical shift of the fluorine signal is highly sensitive to the electronic nature of the aromatic ring.[14] For monofluorobenzene, the ¹⁹F chemical shift is approximately -113 ppm relative to CFCl₃.[15] A similar value would be expected for 4-fluoro-isoquinoline, with minor deviations due to the heteroaromatic system.

Experimental Protocol: NMR Data Acquisition and Analysis

Materials & Equipment:

-

4-Fluoroisoquinoline (high purity) and Isoquinoline (for comparison)

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

NMR spectrometer (e.g., 400 MHz or higher) with ¹H, ¹³C, and ¹⁹F capabilities

-

5 mm NMR tubes

Step-by-Step Methodology:

-

Sample Preparation: Prepare NMR samples by dissolving ~5-10 mg of each compound in ~0.6 mL of CDCl₃ in separate NMR tubes.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

-

¹³C NMR Acquisition: Acquire a ¹³C{¹H} proton-decoupled spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This is typically a very sensitive nucleus, and acquisition is rapid.[14]

-

2D NMR (for full assignment): For unambiguous assignment of all signals, especially for the substituted ring, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

Data Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the ¹H and ¹³C spectra to the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Reference the ¹⁹F spectrum to an external or internal standard (e.g., CFCl₃ at δ 0.0).

-

Compare the chemical shifts of corresponding protons and carbons in 4-fluoro-isoquinoline and isoquinoline.

-

Measure and report all relevant C-F and H-F coupling constants.

-

Impact on Chemical Reactivity

The electronic perturbations caused by the 4-fluoro substituent significantly alter the chemical reactivity of the isoquinoline ring.

-

Electrophilic Aromatic Substitution (SEAr): Isoquinoline itself undergoes electrophilic substitution, such as nitration, primarily at the C5 and C8 positions of the benzene ring.[16][17] The reaction proceeds on the protonated (isoquinolinium) species, which is highly deactivated. The strong electron-withdrawing effect of the 4-fluoro group is expected to further deactivate the entire ring system, making electrophilic substitution even more difficult and requiring harsher reaction conditions.

-

Nucleophilic Substitution (SNAr): The unsubstituted isoquinoline ring is susceptible to nucleophilic attack, such as in the Chichibabin reaction, at the C1 position.[16][17] This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate. The electron-withdrawing 4-fluoro group is expected to further deplete electron density in the pyridine ring, thereby activating it towards attack by nucleophiles at the C1 and C3 positions. Furthermore, 1-haloisoquinolines are known to be particularly reactive towards nucleophilic displacement.[18] The presence of a 4-fluoro group may further enhance the reactivity of a leaving group at the 1-position.[19]

Conclusion

The introduction of a fluorine atom at the 4-position of the isoquinoline ring imparts a profound and multifaceted electronic influence. Governed by a dominant electron-withdrawing inductive effect, the 4-fluoro substituent significantly reduces the basicity of the heterocyclic nitrogen, a critical parameter for biological interactions. This effect is quantitatively measurable through pKa determination and is visibly manifested in the deshielding of adjacent nuclei in NMR spectra. Furthermore, this electronic perturbation alters the molecule's reactivity, deactivating the ring towards electrophilic attack while potentially enhancing its susceptibility to nucleophilic substitution. The systematic experimental approach outlined in this guide—combining theoretical understanding with pKa measurement and detailed NMR analysis—provides a robust framework for researchers to fully characterize these effects, enabling a more rational and predictive approach to the design of novel fluorinated isoquinoline-based therapeutics.

References

-

Wikipedia. Isoquinoline. [Link]

-

ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

-

Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

-

FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

-

University of Wisconsin-Madison, Department of Chemistry. pKa Data Compiled by R. Williams. [Link]

-

ResearchGate. UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Electronic Supporting Information. General procedure for the preparation of quinoline N–oxides. [Link]

-

Walsh Medical Media. UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead. [Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

Evotec. Cyprotex pKa and LogP Fact Sheet. [Link]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

ResearchGate. Correlation of σ Hammett's constants with pK a for 4-aminoquinazolines.... [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. Values of Hammett substituent constants and mass-loss obtained results.... [Link]

-

Science.gov. hammett substituent constants: Topics. [Link]

-

Wikipedia. Hammett equation. [Link]

-

ACS Publications. Transmission of substituent effects in quinoline. [Link]

-

University of Ottawa. 19F NMR Reference Standards. [Link]

-

University of Liverpool. Chapter 7: Quinolines and Isoquinolines. [Link]

-

Poznan University of Medical Sciences. Isoquinoline. [Link]

-

University of York. Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

- Google Patents. 4-Fluoroisoquinoline manufacturing method.

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

-

University of Ottawa NMR Blog. Measurement of 13C-19F Coupling in a 1H-13C HMBC. [Link]

-

Quora. Why does nucleophilic substitution in isoquinoline favour at position 1?. [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

- 13. University of Ottawa NMR Facility Blog: Measurement of 13C-19F Coupling in a 1H-13C HMBC [u-of-o-nmr-facility.blogspot.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. colorado.edu [colorado.edu]

- 16. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 17. gcwgandhinagar.com [gcwgandhinagar.com]

- 18. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 19. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

Solubility Profile of 4-Fluoroisoquinoline-1-carboxylic Acid: A Framework for Experimental Determination and Theoretical Understanding

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation potential. 4-Fluoroisoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry, combining the privileged isoquinoline scaffold with the strategic placement of a fluorine atom and a carboxylic acid moiety.[1] While this substitution pattern is designed to optimize pharmacological properties, it also creates a complex physicochemical profile that dictates its behavior in various solvent systems. This technical guide addresses the notable absence of publicly available, quantitative solubility data for this specific compound. It serves as a comprehensive resource for researchers and drug development professionals by providing a robust theoretical framework to predict solubility behavior, a detailed, self-validating experimental protocol for its precise determination, and a guide for interpreting the resulting data.

Introduction: Deconstructing the Molecule

Understanding the solubility of 4-Fluoroisoquinoline-1-carboxylic acid begins with an analysis of its constituent parts and their influence on its physicochemical properties. The strategic combination of a large aromatic system, a polar functional group, and an electronegative halogen creates a molecule with nuanced solubility characteristics.

The Isoquinoline Scaffold: A Privileged Core

The isoquinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] As a heterocyclic aromatic compound, it is relatively nonpolar but possesses a nitrogen atom that can act as a weak base (pKa of protonated isoquinoline is 5.14) and a hydrogen bond acceptor.[2] This duality allows it to interact with a range of solvents.

The Carboxylic Acid Group: The Engine of Polarity

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It imparts significant polarity to the molecule and provides a handle for pH-dependent solubility. In its protonated (acidic) form, it can dimerize via hydrogen bonds, while in its deprotonated (salt) form, it can engage in strong ion-dipole interactions with polar solvents. Generally, carboxylic acids with small carbon chains are miscible with water, but solubility decreases as the size of the nonpolar scaffold increases.[3]

The Fluorine Substituent: A Subtle but Powerful Modulator

The introduction of fluorine into a drug candidate can profoundly affect its metabolic stability, binding affinity, and lipophilicity.[4][5] While often considered a bioisostere for a hydrogen atom, its high electronegativity can alter the electronic distribution of the aromatic ring and influence intermolecular interactions. The effect of fluorination on solubility is not always straightforward; it can increase lipophilicity and decrease aqueous solubility, but in other cases, specific interactions with solvents can lead to unexpected outcomes.[5][6]

Physicochemical Properties of 4-Fluoroisoquinoline-1-carboxylic acid

A summary of the known and predicted properties of the target compound is essential for building a solubility hypothesis.

| Property | Value / Prediction | Source |

| Molecular Formula | C₁₀H₆FNO₂ | |

| Molecular Weight | 191.16 g/mol | |

| CAS Number | 2225878-70-4 | |

| Appearance | White to light yellow powder (typical) | [4] |

| Predicted logP | ~1.8 - 2.5 | [7] (based on similar structures) |

| Predicted pKa | ~3-4 (acidic), ~4-5 (basic) | [1] (based on similar structures) |

Note: Predicted values are estimations and require experimental verification.

Theoretical Framework for Solubility

Based on the "like dissolves like" principle, the solubility of 4-Fluoroisoquinoline-1-carboxylic acid can be predicted across different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid group, moderate to good solubility is expected in alcohols. Aqueous solubility is likely to be low but highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors but not donors. Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of drug compounds and is expected to readily dissolve 4-Fluoroisoquinoline-1-carboxylic acid.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and hydrogen bonding capability. The large, polar carboxylic acid group will dominate the molecule's character, leading to predictably poor solubility in these solvents.

The interplay between the flat, aromatic isoquinoline ring and the polar functional groups suggests a molecule that is neither extremely soluble nor completely insoluble in common organic solvents, highlighting the need for precise experimental measurement.

Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable solubility data, a rigorous experimental protocol is required. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium with the solid drug.[8][9]

Rationale for the Shake-Flask Method

This method is authoritative because it allows sufficient time for the dissolution process to reach a true equilibrium, including any potential polymorphic transformations of the solid material.[9] This contrasts with kinetic solubility assays, which measure the point of precipitation from a supersaturated solution and can be influenced by experimental conditions.[10] For building a robust dataset for formulation and development, the thermodynamic value is paramount.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-Fluoroisoquinoline-1-carboxylic acid in a panel of selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

4-Fluoroisoquinoline-1-carboxylic acid (purity >95%)

-

Selected organic solvents (HPLC grade or higher): e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, DMSO, Toluene, Hexane

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

0.22 µm syringe filters (low-binding, e.g., PTFE)

Procedure:

-

Preparation: Add an excess amount of solid 4-Fluoroisoquinoline-1-carboxylic acid to a pre-weighed 2 mL glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A starting point of ~10 mg is often sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid material.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles. Discard the first few drops to saturate any potential binding sites on the filter.

-

Dilution: Accurately perform a serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Construct a calibration curve using standards of known concentration to ensure accuracy.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Workflow Visualization

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison. This data is invaluable for various stages of drug development.

Sample Data Table

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Application Notes |

| Polar Aprotic | DMSO | High | Record experimental value here | Stock solutions, HTS assays |

| DMF | High | Record experimental value here | Peptide synthesis, reaction medium | |

| Acetonitrile | Moderate | Record experimental value here | HPLC mobile phase, reaction medium | |

| Polar Protic | Methanol | Moderate | Record experimental value here | Crystallization, reaction medium |

| Ethanol | Moderate-Low | Record experimental value here | Formulation, crystallization | |

| Ester | Ethyl Acetate | Low | Record experimental value here | Extraction, chromatography |

| Nonpolar | Toluene | Very Low | Record experimental value here | Reaction medium (suspension) |

| Hexane | Insoluble | Record experimental value here | Anti-solvent for precipitation |

Interpreting the Results

-

High solubility in DMSO/DMF is expected and confirms their utility for creating concentrated stock solutions for biological screening.

-

Solubility in alcohols (Methanol, Ethanol) provides crucial information for purification via crystallization and for developing oral liquid formulations.

-

Low solubility in nonpolar solvents like hexane can be exploited, as hexane can be used as an "anti-solvent" to induce precipitation and purify the compound.

Conclusion

While direct experimental data for the solubility of 4-Fluoroisoquinoline-1-carboxylic acid in organic solvents is not widely published, a robust profile can be predicted from its chemical structure and, more importantly, determined through a well-established experimental protocol. The interplay of its aromatic isoquinoline core, the highly polar carboxylic acid group, and the modulating fluorine atom results in a nuanced solubility profile. By following the detailed shake-flask methodology presented in this guide, researchers can generate the high-quality, reliable data necessary to advance their research and development efforts, from reaction optimization and purification to formulation and preclinical assessment.

References

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Raytor. (2026, January 22).

- Unknown. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- Benchchem. (n.d.). The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide. Benchchem.

- Sigma-Aldrich. (n.d.). 4-fluoroisoquinoline-1-carboxylic acid. Sigma-Aldrich.

- Unknown. (2026, February 12). Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline. Medium.

- PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. PubChem.

- Banks, R. E. (2017, January 23). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.

- Isanbor, C., & O'Hagan, D. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.

- Unknown. (n.d.). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites.

- Sigma-Aldrich. (n.d.). 4-fluoroisoquinoline-1-carboxylic acid. Sigma-Aldrich.

- Fluorochem. (n.d.). 7-Fluoroisoquinoline-1-carboxylic acid. Fluorochem.

- Ballatore, C., et al. (2023, July 1). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org.

- Wikipedia. (n.d.). Isoquinoline. Wikipedia.

- MilliporeSigma. (n.d.). 4-FLUOROISOQUINOLINE-1-CARBOXYLIC ACID. MilliporeSigma.

- Makki, S. T., et al. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scientific Research Publishing.

- Starr, J. N., & King, C. J. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.

- Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

- Pliva. (n.d.). A process for synthesis of fluoroquinolonic derivatives.

- Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Britannica.

- Unknown. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. nbinno.com [nbinno.com]

- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. raytor.com [raytor.com]

- 10. researchgate.net [researchgate.net]

literature review of 4-substituted isoquinoline-1-carboxylic acid derivatives

An In-depth Technical Guide to 4-Substituted Isoquinoline-1-Carboxylic Acid Derivatives: Synthesis, Biological Potential, and Future Directions

Authored by a Senior Application Scientist

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide delves into the chemistry and therapeutic potential of a specific, yet underexplored, class of these compounds: 4-substituted isoquinoline-1-carboxylic acid derivatives. By examining their synthesis, potential biological activities, and structure-activity relationships, we aim to provide a comprehensive resource for researchers and professionals in drug discovery and development.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

The isoquinoline nucleus is a key structural motif found in a wide array of pharmacologically active molecules.[1] Its presence in nature, for instance in alkaloids like morphine and berberine, has long signaled its therapeutic potential.[1] In modern drug design, the isoquinoline scaffold is prized for its ability to be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activities.[2] The introduction of a carboxylic acid group at the 1-position and a substituent at the 4-position creates a unique chemical architecture with the potential for novel biological interactions.

Synthetic Strategies for 4-Substituted Isoquinoline-1-Carboxylic Acids

The synthesis of 4-substituted isoquinoline-1-carboxylic acids is not extensively documented in the literature, requiring a multi-step approach that often involves the construction of the isoquinoline core followed by functional group manipulations. A plausible and efficient synthetic route can be adapted from methodologies developed for related isoquinoline derivatives, such as isoquinoline-1-carboxaldehydes.[3][4]

A key strategy involves starting from a readily available substituted isoquinoline, such as 4-bromoisoquinoline, and introducing the desired functional groups through a series of well-established reactions. The following protocol outlines a general method for the synthesis of 4-aminoisoquinoline-1-carboxylic acid, which can be adapted for other 4-substituted analogues.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 4-aminoisoquinoline-1-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 4-Amino-isoquinoline-1-carboxylic acid

This protocol is adapted from the synthesis of related 4-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones.[3]

Step 1: Synthesis of 4-Amino-1-methylisoquinoline

-

A mixture of 4-bromo-1-methylisoquinoline (1.0 eq) and concentrated ammonium hydroxide (10 eq) is heated in a sealed vessel at 150-160 °C for 12 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with chloroform.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-amino-1-methylisoquinoline.

Step 2: Synthesis of 4-Amino-1-isoquinolinecarboxamide

-

A solution of 4-amino-1-methylisoquinoline (1.0 eq) in dioxane is treated with selenium dioxide (1.1 eq).

-

The mixture is refluxed for 2 hours and then filtered while hot to remove elemental selenium.

-

The filtrate is treated with a solution of hydroxylamine hydrochloride (1.5 eq) in water.

-

The resulting mixture is refluxed for 1 hour, cooled, and the precipitated product is collected by filtration to yield the amide.

Step 3: Synthesis of 4-Amino-isoquinoline-1-carboxaldehyde

-

The 4-amino-1-isoquinolinecarboxamide (1.0 eq) is hydrolyzed with an aqueous solution of sodium bisulfite.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is neutralized and extracted with an appropriate organic solvent.

-

The organic extract is dried and concentrated to yield the crude aldehyde.

Step 4: Oxidation to 4-Amino-isoquinoline-1-carboxylic acid

-

The crude 4-amino-isoquinoline-1-carboxaldehyde is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

An oxidizing agent, such as potassium permanganate (KMnO4) or sodium chlorite (NaClO2) with a scavenger, is added portion-wise at a controlled temperature (e.g., 0-10 °C).

-

The reaction is stirred until the starting material is consumed.

-

The reaction is quenched, and the product is isolated by adjusting the pH to precipitate the carboxylic acid, which is then collected by filtration, washed, and dried.

Biological Activities and Therapeutic Potential

While the direct biological evaluation of a wide range of 4-substituted isoquinoline-1-carboxylic acid derivatives is limited in the published literature, the known activities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.

Antitumor Activity

The most direct evidence for the biological potential of this scaffold comes from a study on 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazones.[3] Although these compounds are not carboxylic acids, their synthesis proceeds through a 4-substituted isoquinoline-1-carboxaldehyde intermediate, a direct precursor to the target carboxylic acids. The study revealed that 4-amino and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazones exhibit significant antitumor activity against L1210 leukemia in mice.[3]

| Compound | Substituent at C4 | Optimal Daily Dose (mg/kg) | % T/C (Treated/Control) | Long-term Survivors (60-day) |

| 9a | -NH2 | 40 | 177 | 60% (with twice-daily dosing) |

| 9b | -NHCH3 | 40 | 177 | Not Reported |

| Table 1: Antitumor activity of 4-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones against L1210 leukemia in mice.[3] |

These findings strongly suggest that the 4-amino and 4-alkylamino substituted isoquinoline core is a key pharmacophore for antitumor activity. The corresponding carboxylic acids are therefore high-priority candidates for synthesis and evaluation as anticancer agents.

Potential as Enzyme Inhibitors

The quinoline-4-carboxylic acid scaffold is a well-established inhibitor of several enzymes, most notably dihydroorotate dehydrogenase (DHODH).[5][6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells.[5] The carboxylic acid at the 4-position of the quinoline ring is crucial for binding to the enzyme.[5]

Caption: Hypothesized inhibition of DHODH by 4-substituted isoquinoline-1-carboxylic acids.

Given the structural similarity between quinoline-4-carboxylic acids and isoquinoline-1-carboxylic acids, it is plausible that the latter could also function as enzyme inhibitors. The substituent at the 4-position would be expected to modulate the potency and selectivity of inhibition.

Furthermore, recent studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have identified them as novel inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.[7] This further strengthens the rationale for exploring the enzyme inhibitory potential of the 4-substituted isoquinoline-1-carboxylic acid scaffold.

Other Potential Biological Activities

A comprehensive review of isoquinoline derivatives highlights their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anti-inflammatory activities.[1][2] Notably, substitution at the 4-position of the isoquinoline ring has been associated with prominent antimalarial activity.[1] Therefore, it is reasonable to hypothesize that 4-substituted isoquinoline-1-carboxylic acid derivatives could also exhibit these biological effects.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on 4-substituted isoquinoline-1-carboxylic acids is yet to be published, we can infer key relationships from the available data on related compounds.

-

The Carboxylic Acid at C1: The presence of a carboxylic acid group is often critical for biological activity, particularly in enzyme inhibition where it can act as a key binding motif, for example, by forming salt bridges or hydrogen bonds with amino acid residues in the active site.[5] The conversion of the carboxylic acid to an ester or amide can significantly modulate the biological activity profile, potentially altering potency, selectivity, and pharmacokinetic properties.[8]

-

Substitution at C4: The nature of the substituent at the 4-position is expected to have a profound impact on biological activity.

-

For Antitumor Activity: The work on thiosemicarbazone derivatives suggests that small, hydrogen-bond donating groups like amino (-NH2) and methylamino (-NHCH3) at the C4 position are beneficial for antitumor activity.[3]

-

For Enzyme Inhibition: The size, lipophilicity, and electronic properties of the C4 substituent will likely influence the binding affinity and selectivity for specific enzyme targets. For instance, in the case of DHODH inhibitors, bulky hydrophobic substituents are often required at the corresponding position on the quinoline ring.[5]

-

Future Directions and Conclusion

The 4-substituted isoquinoline-1-carboxylic acid scaffold represents a promising, yet largely untapped, area for drug discovery. The available evidence from structurally related compounds strongly suggests a high potential for these derivatives to exhibit a range of valuable biological activities, particularly as anticancer agents and enzyme inhibitors.

Future research should focus on:

-

Systematic Synthesis: The development of robust and versatile synthetic routes to access a diverse library of 4-substituted isoquinoline-1-carboxylic acid derivatives with various substituents at the 4-position.

-

Biological Screening: Comprehensive biological evaluation of these compounds against a panel of cancer cell lines and a range of relevant enzymes (e.g., DHODH, PARP, kinases).

-

In-depth SAR Studies: Elucidation of the detailed structure-activity relationships to guide the rational design of more potent and selective analogues.

References

-

Agrawal, K. C., & Mooney, P. D. (1979). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(5), 583-587. [Link]

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. BenchChem Technical Guides.

-

ResearchGate. (2025). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. ResearchGate. [Link]

-

Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(10), 1301. [Link]

-

Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853. [Link]

- Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]

-

Lebo, D. B., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4448-4465. [Link]

-

ACS Publications. (1951). The Preparation and Properties of Some 4-Substituted Isoquinolines. Journal of the American Chemical Society, 73(8), 3763–3767. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

- BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem Technical Guides.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Targeting the 4-Fluoroisoquinoline Scaffold: Pharmacophore Optimization and Biological Validation

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, historically significant in alkaloids like papaverine and berberine. However, the specific introduction of a fluorine atom at the C4 position—yielding the 4-fluoroisoquinoline core—represents a critical leap in pharmacophore optimization. This modification is not merely structural; it is a strategic electronic and metabolic blockade that enhances potency against specific kinases (notably ROCK ) and improves bioavailability by mitigating oxidative metabolism.